molecular formula C9H13N3O3 B11889659 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide CAS No. 1286754-17-3

5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide

Cat. No.: B11889659
CAS No.: 1286754-17-3
M. Wt: 211.22 g/mol
InChI Key: HGDLVVAFLRBLKJ-UHFFFAOYSA-N
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Description

5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide is an organic compound characterized by the presence of a maleimide group and a hydrazide functional group

Preparation Methods

The synthesis of 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide typically involves the reaction of maleic anhydride with hydrazine derivatives. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, mild to moderate temperatures, and specific catalysts or activators depending on the reaction type. Major products formed from these reactions include various substituted derivatives and conjugates with biological molecules.

Scientific Research Applications

5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide involves its ability to form covalent bonds with nucleophilic groups, such as thiols and amines. This reactivity is primarily due to the maleimide group, which undergoes Michael addition reactions. The molecular targets and pathways involved include various enzymes and proteins that contain reactive cysteine residues, facilitating the study of protein function and inhibition .

Comparison with Similar Compounds

5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide can be compared with other maleimide-containing compounds, such as:

The uniqueness of this compound lies in its hydrazide functional group, which provides additional reactivity and versatility in forming conjugates with various biomolecules and materials.

Properties

CAS No.

1286754-17-3

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

5-(2,5-dioxopyrrol-1-yl)pentanehydrazide

InChI

InChI=1S/C9H13N3O3/c10-11-7(13)3-1-2-6-12-8(14)4-5-9(12)15/h4-5H,1-3,6,10H2,(H,11,13)

InChI Key

HGDLVVAFLRBLKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCC(=O)NN

Origin of Product

United States

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